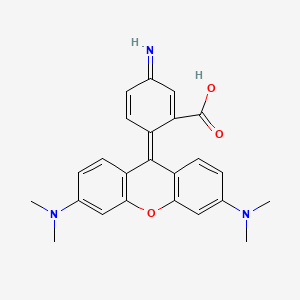

5-Amino-2-(3,6-bis(dimethylamino)xanthylium-9-yl)benzoate

Beschreibung

5-Amino-2-(3,6-bis(dimethylamino)xanthylium-9-yl)benzoate is a xanthylium-based fluorescent dye derivative characterized by a benzoate backbone substituted with dimethylamino groups at the 3- and 6-positions of the xanthylium core and an amino group at the 5-position of the benzoate moiety. Its structural features make it a candidate for applications in bioimaging, molecular probes, and biochemical assays.

Eigenschaften

IUPAC Name |

6-[3,6-bis(dimethylamino)xanthen-9-ylidene]-3-iminocyclohexa-1,4-diene-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H23N3O3/c1-26(2)15-6-9-18-21(12-15)30-22-13-16(27(3)4)7-10-19(22)23(18)17-8-5-14(25)11-20(17)24(28)29/h5-13,25H,1-4H3,(H,28,29) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ACARQHQBFSFTSN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC2=C(C=C1)C(=C3C=CC(=N)C=C3C(=O)O)C4=C(O2)C=C(C=C4)N(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H23N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

401.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-2-(3,6-bis(dimethylamino)xanthylium-9-yl)benzoate typically involves a multi-step process. One common method starts with the preparation of 3,6-Bis(dimethylamino)-9H-xanthen-9-one. This intermediate is synthesized by reacting pyronin Y with sodium phosphate tribasic dodecahydrate in N-methyl-2-pyrrolidone (NMP) at 110°C . The reaction mixture is then treated with iodine and additional sodium phosphate, followed by overnight stirring at 110°C to yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as filtration through celite and solvent removal via rotary evaporation are crucial for obtaining high-purity products .

Analyse Chemischer Reaktionen

Types of Reactions

5-Amino-2-(3,6-bis(dimethylamino)xanthylium-9-yl)benzoate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like iodine, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride.

Substitution: The dimethylamino groups can undergo substitution reactions with electrophiles, resulting in the formation of substituted derivatives.

Common Reagents and Conditions

Oxidation: Iodine in the presence of sodium phosphate at elevated temperatures.

Reduction: Sodium borohydride in an appropriate solvent.

Substitution: Electrophiles such as alkyl halides or acyl chlorides under mild conditions.

Major Products Formed

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound. These products can exhibit different chemical and physical properties, making them useful for diverse applications.

Wissenschaftliche Forschungsanwendungen

5-Amino-2-(3,6-bis(dimethylamino)xanthylium-9-yl)benzoate has numerous applications in scientific research:

Chemistry: Used as a fluorescent dye in various analytical techniques due to its strong fluorescence properties.

Biology: Employed in biological imaging and staining procedures to visualize cellular structures.

Medicine: Investigated for potential therapeutic applications, including as a photosensitizer in photodynamic therapy.

Industry: Utilized in the production of fluorescent markers and sensors for detecting specific analytes.

Wirkmechanismus

The mechanism of action of 5-Amino-2-(3,6-bis(dimethylamino)xanthylium-9-yl)benzoate involves its interaction with molecular targets through its xanthene core and dimethylamino groups. These interactions can lead to fluorescence emission, making it useful for imaging and detection applications. The compound’s ability to generate reactive oxygen species upon light activation is also crucial for its role in photodynamic therapy.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structural Analogs

Structural and Physicochemical Properties

Table 1: Key Properties of 5-Amino-2-(3,6-bis(dimethylamino)xanthylium-9-yl)benzoate and Analogs

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Substituents | CAS Number | Key Features |

|---|---|---|---|---|---|

| 5-Amino-2-(3,6-bis(dimethylamino)xanthylium-9-yl)benzoate (Target) | Not explicitly provided | Inferred ~470–490 | 5-amino, 3,6-dimethylamino | Not provided | Fluorescent, potential bioimaging probe |

| 2-(3,6-Bis(dimethylamino)xanthylium-9-yl)-5-carboxybenzoate | C₂₈H₂₉N₃O₄ | ~495 | 5-carboxy, 3,6-dimethylamino | 91809-66-4 | Precursor for conjugations |

| 5-((3,6,9,12-Tetraoxapentadec-14-yn-1-yl)carbamoyl)-2-(3,6-bis(dimethylamino)xanthylium-9-yl)benzoate | C₃₆H₄₁N₃O₈ | 643.73 | PEG-like chain, 3,6-dimethylamino | 1225057-68-0 | Enhanced aqueous solubility |

| 4,5-Diamino-2-(3,6-bis(diethylamino)xanthylium-9-yl)benzoate | C₂₈H₃₂N₄O₃ | 472.58 | 4,5-diamino, 3,6-diethylamino | 261351-45-5 | Increased lipophilicity |

Key Observations :

- The PEG-modified analog (C₃₆H₄₁N₃O₈) exhibits significantly higher molecular weight and improved aqueous solubility due to the tetraoxapentadecynyl chain .

- The carboxy analog (CAS 91809-66-4) serves as a precursor for synthesizing fluorescent probes, while the amino-substituted target compound may offer distinct reactivity for bioconjugation .

Table 2: Hazard Comparison

| Compound | Hazard Statements | Storage Conditions |

|---|---|---|

| Target compound | Not explicitly provided (likely similar to C₂₈H₃₂N₄O₃: H302, H315, H319, H335) | Likely dark, inert, -20°C (inferred) |

| PEG-modified analog (CAS 1225057-68-0) | H301 (toxic if swallowed), H410 (toxic to aquatic life) | -20°C, dark, inert atmosphere |

| 4,5-Diamino analog (CAS 261351-45-5) | H302 (harmful if swallowed), H315 (skin irritation), H319 (eye irritation) | Standard laboratory storage |

Biologische Aktivität

5-Amino-2-(3,6-bis(dimethylamino)xanthylium-9-yl)benzoate is a synthetic organic compound notable for its unique structural properties and diverse applications in scientific research. This compound belongs to the class of xanthene dyes and exhibits significant biological activity, particularly in the fields of imaging and photodynamic therapy.

Chemical Structure and Properties

The compound features a xanthene core with two dimethylamino groups and an amino acid moiety, contributing to its fluorescence properties. The IUPAC name is 6-[3,6-bis(dimethylamino)xanthen-9-ylidene]-3-iminocyclohexa-1,4-diene-1-carboxylic acid, with the molecular formula and a CAS number of 80724-17-0.

The biological activity of 5-Amino-2-(3,6-bis(dimethylamino)xanthylium-9-yl)benzoate can be attributed to its ability to interact with various molecular targets through its xanthene core and dimethylamino substituents. Upon excitation, the compound generates reactive oxygen species (ROS), which are crucial in photodynamic therapy for inducing cytotoxic effects in targeted cells.

Applications in Biological Research

This compound has several applications in biological research:

- Fluorescent Imaging : Due to its strong fluorescence properties, it is widely used as a fluorescent dye in cellular imaging and staining procedures. It allows for visualization of cellular structures and dynamics under a fluorescence microscope.

- Photodynamic Therapy (PDT) : Its ability to generate ROS upon light activation makes it a candidate for PDT, a treatment modality that uses light-sensitive compounds to kill cancer cells .

- Biological Staining : The compound can also be utilized in various staining techniques to highlight specific cellular components, aiding in histological studies.

Fluorescence Properties

A study investigating the fluorescence characteristics of various xanthene derivatives highlighted that 5-Amino-2-(3,6-bis(dimethylamino)xanthylium-9-yl)benzoate exhibited significant quantum yield and photostability, making it suitable for long-term imaging applications .

Photodynamic Activity

In vitro studies have demonstrated that this compound effectively induces apoptosis in cancer cell lines when activated by light. The mechanism involves the generation of ROS that damage cellular components, leading to cell death. For instance, experiments showed a marked decrease in cell viability in HeLa cells treated with this compound under light exposure compared to controls .

Comparative Analysis with Similar Compounds

To better understand its unique properties, a comparative analysis was conducted with similar compounds such as 3,6-Bis(dimethylamino)-9H-xanthen-9-one. While both compounds exhibit fluorescence, 5-Amino-2-(3,6-bis(dimethylamino)xanthylium-9-yl)benzoate showed enhanced photodynamic efficacy due to its structural modifications .

| Compound Name | Fluorescence Quantum Yield | Photodynamic Efficacy |

|---|---|---|

| 5-Amino-2-(3,6-bis(dimethylamino)xanthylium-9-yl)benzoate | High | Effective |

| 3,6-Bis(dimethylamino)-9H-xanthen-9-one | Moderate | Less effective |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.